1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one
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Overview
Description
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good quantities.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of isothiocyanate derivatives and anthranilic acid under microwave irradiation, resulting in a faster reaction time and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one analogues.
Reduction: Reduction reactions can modify the thioxo group to other functional groups.
Substitution: Substitution reactions at the phenyl or methyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinones and thioxo derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: It interferes with the folate pathway, leading to the inhibition of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
- 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
- 2,3-Dihydroquinazolin-4(1H)-one
- 2-Thioxo-4(3H)-quinazolinone
Comparison: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one stands out due to its unique methyl and phenyl substitutions, which enhance its biological activity and specificity . Compared to other similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a more promising candidate for therapeutic development .
Properties
CAS No. |
21097-36-9 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
ASEKQBPTGBUTTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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